2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol
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Overview
Description
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H16BrNO2 This compound is characterized by the presence of a bromophenyl group attached to an ethylamino moiety, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid and 1,3-dihydroxypropane.
Formation of Intermediate: The 3-bromophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with ethylamine to form the intermediate 3-bromophenylacetyl ethylamide.
Reduction: The intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like OH- or NH2- in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenols, substituted amines.
Scientific Research Applications
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The compound’s diol moiety can participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-Hexylphenethyl)propane-1,3-diol: Similar structure with a hexyl group instead of a bromophenyl group.
2-Amino-1,3-propanediol: Lacks the bromophenyl and ethylamino groups, simpler structure.
1,3-Propanediol, 2-amino-2-methyl-: Contains a methyl group instead of the bromophenyl group.
Uniqueness
2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[1-(3-bromophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13-11(6-14)7-15)9-3-2-4-10(12)5-9/h2-5,8,11,13-15H,6-7H2,1H3 |
InChI Key |
QGZDHISOERTSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(CO)CO |
Origin of Product |
United States |
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